Technical Guide: Chemical Properties and Applications of 1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PE
Technical Guide: Chemical Properties and Applications of 1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PE, a deuterated lysophospholipid. It also delves into the biological significance of its non-deuterated counterpart, 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (LPE), including its role in cellular signaling and a representative experimental protocol for its quantification.
Core Chemical Properties
1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PE is a valuable tool in lipidomic research, primarily utilized as an internal standard for the accurate quantification of endogenous 1-palmitoyl-2-hydroxy-sn-glycero-3-PE by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][2] Its deuterated palmitoyl (B13399708) chain introduces a known mass shift, allowing for precise differentiation from the naturally occurring analyte.
| Property | Value |
| Chemical Formula | C₂₁H₃₅D₉NO₇P |
| Formula Weight | 462.6 g/mol [1] |
| CAS Number | 2747981-09-3[1] |
| Synonyms | 1-Hexadecanoyl-d9-sn-glycero-3-Phosphoethanolamine, 16:0 LPE-d9, 16:0 Lyso-PE-d9[2] |
| Purity | ≥99% deuterated forms (d1-d9)[1] |
| Physical State | Crystalline solid[1] |
| Solubility | Chloroform (3 mg/ml) |
| Storage Conditions | -20°C |
| Stability | ≥ 4 years |
Biological Context: The Role of 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE (LPE)
The non-deuterated form, 1-palmitoyl-2-hydroxy-sn-glycero-3-PE (a type of lysophosphatidylethanolamine or LPE), is a naturally occurring lysophospholipid that functions as a signaling molecule.[3][4] LPE is formed from the partial hydrolysis of phosphatidylethanolamine (B1630911) by phospholipase A2.[4]
Research has shown that LPE can influence various cellular processes:
-
It has been observed to inhibit the growth of Leishmania donovani promastigotes.[3]
-
Serum levels of 1-palmitoyl-2-hydroxy-sn-glycero-3-PE have been found to be decreased in a mouse model of alcohol-induced liver injury and in a hepatocellular carcinoma mouse xenograft model.[3]
-
It has demonstrated antifungal and antibacterial properties in houseflies and can stimulate the MAPK cascade in certain mushrooms.[4]
LPE Signaling Pathway
LPE can exert its effects by acting on G-protein coupled receptors (GPCRs). Specifically, in neuronal cells, LPE has been shown to activate the lysophosphatidic acid receptor 1 (LPA1).[5][6] This interaction initiates a downstream signaling cascade involving G i/o proteins, which in turn activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), a key second messenger in many cellular processes.[5][6]
Experimental Protocols
Quantification of 1-palmitoyl-2-hydroxy-sn-glycero-3-PE using LC-MS
The following is a generalized workflow for the quantification of 1-palmitoyl-2-hydroxy-sn-glycero-3-PE in a biological sample using 1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PE as an internal standard.
1. Sample Preparation:
- Lipid Extraction: Extract total lipids from the biological matrix (e.g., plasma, serum, cell lysate) using a suitable method, such as a modified Bligh-Dyer or Folch extraction.
- Internal Standard Spiking: Add a known amount of 1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PE in a suitable solvent (e.g., chloroform) to the sample prior to extraction. This accounts for sample loss during preparation and variability in instrument response.
- Reconstitution: After extraction and solvent evaporation, reconstitute the lipid extract in a solvent compatible with the LC mobile phase.
2. LC-MS Analysis:
- Chromatographic Separation: Inject the reconstituted sample into a liquid chromatography system, typically a reverse-phase column, to separate the analyte from other lipid species.
- Mass Spectrometric Detection: The eluent from the LC is introduced into a mass spectrometer. Detection is typically performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte (1-palmitoyl-2-hydroxy-sn-glycero-3-PE) and the internal standard (1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PE) are monitored.
3. Data Analysis:
- Quantification: The concentration of the endogenous LPE is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a standard curve generated with known concentrations of the non-deuterated standard.
// Nodes
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extract [label="Lipid Extraction\n(e.g., Bligh-Dyer)"];
reconstitute [label="Dry and Reconstitute\nin Mobile Phase"];
lcms [label="LC-MS/MS Analysis\n(MRM Mode)"];
analyze [label="Data Analysis:\nPeak Area Ratio\n(Analyte/Internal Standard)"];
quantify [label="Quantification\nagainst Standard Curve"];
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// Edges
start -> spike;
spike -> extract;
extract -> reconstitute;
reconstitute -> lcms;
lcms -> analyze;
analyze -> quantify;
quantify -> end;
}
References
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Lysophosphatidylethanolamine - Wikipedia [en.wikipedia.org]
- 5. Calcium Signaling of Lysophosphatidylethanolamine through LPA1 in Human SH-SY5Y Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysophosphatidylethanolamine increases intracellular Ca(2+) through LPA(1) in PC-12 neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
